An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol
An In-depth Technical Guide to the Physicochemical Properties of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount. These properties govern a molecule's behavior from the moment of administration through its journey to the target site, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol, a heterocyclic compound with potential applications in medicinal chemistry. The imidazole moiety is a common feature in many biologically active molecules, and understanding the interplay of its substituents is crucial for optimizing drug candidates.[1][2]
Due to the limited availability of direct experimental data for 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol (CAS Number: 2159747-47-2), this guide will leverage predictive models and data from structurally similar analogs to provide a robust profile.[3] The methodologies for both the prediction and experimental determination of these key properties will be detailed to provide researchers with the necessary tools for their own investigations.[4][5]
Molecular Structure and Key Features
The foundational step in characterizing a compound is to understand its structure. The structure of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol dictates its fundamental chemical and physical behaviors.
Chemical Structure:
-
IUPAC Name: 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol
-
CAS Number: 2159747-47-2[3]
-
Molecular Formula: C₁₁H₁₂N₂O
-
Molecular Weight: 188.23 g/mol
The molecule consists of a phenol ring substituted with a 1,2-dimethyl-1H-imidazol-4-yl group. The key functional groups that will influence its physicochemical properties are the phenolic hydroxyl group (-OH), the imidazole ring with its two nitrogen atoms, and the two methyl groups. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, while the nitrogen atoms of the imidazole ring are hydrogen bond acceptors. The methyl groups contribute to the molecule's lipophilicity.
Predicted Physicochemical Properties
In the absence of direct experimental data, computational tools provide valuable estimations of a compound's physicochemical properties. These predictions are based on the molecule's structure and are widely used in the early stages of drug discovery to prioritize candidates.[4][6]
| Property | Predicted Value | Significance in Drug Discovery |
| logP (Octanol-Water Partition Coefficient) | 1.5 - 2.5 | Indicates the lipophilicity of the compound. A balanced logP is crucial for cell membrane permeability and overall ADME properties. |
| Aqueous Solubility | Moderately Soluble | Affects dissolution rate and bioavailability. Poor solubility can be a major hurdle in drug development.[7] |
| pKa (Acid Dissociation Constant) | Phenolic OH: ~9-10; Imidazole N: ~6-7 | Determines the ionization state of the molecule at different pH values, which impacts solubility, permeability, and target binding. |
| Polar Surface Area (PSA) | 40-50 Ų | Influences membrane permeability and interactions with polar macromolecules. |
Experimental Determination of Physicochemical Properties: Protocols and Insights
To provide a practical guide for researchers, this section details the standard experimental protocols for determining the key physicochemical properties discussed above.
Determination of logP (Octanol-Water Partition Coefficient)
The logP value is a measure of a compound's differential solubility in a biphasic system of n-octanol and water, representing its lipophilicity.
Workflow for logP Determination:
Caption: Workflow for the experimental determination of logP.
Step-by-Step Protocol:
-
Preparation of Phases: Equilibrate n-octanol and water by stirring them together overnight and then allowing the layers to separate.
-
Standard Solution Preparation: Prepare a stock solution of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in the aqueous phase.
-
Partitioning: Mix a known volume of the aqueous standard solution with an equal volume of the n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a predetermined time (e.g., 1 hour) to allow for the compound to partition between the two phases.
-
Phase Separation: Allow the phases to separate completely.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and n-octanol phases using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Determination of Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's bioavailability.
Workflow for Aqueous Solubility Determination:
Caption: Workflow for determining thermodynamic aqueous solubility.
Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
Determination of pKa
The pKa value(s) indicate the strength of the acidic and basic functional groups in the molecule.
Workflow for pKa Determination (Potentiometric Titration):
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Protocol:
-
Solution Preparation: Dissolve a precise amount of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol in a suitable solvent (e.g., water, or a water/methanol mixture if solubility is low).
-
Titration: Place the solution in a temperature-controlled vessel and immerse a calibrated pH electrode. Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine the pKa of the basic imidazole nitrogen. Subsequently, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the acidic phenolic hydroxyl group.
-
Data Acquisition: Record the pH value after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve.
Synthesis and Purification Considerations
The synthesis of 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol would likely involve the construction of the substituted imidazole ring followed by attachment to the phenol moiety, or vice versa. A plausible synthetic route could be adapted from methods used for similar substituted imidazoles.[1][2] For instance, a multi-component reaction involving an appropriate dicarbonyl compound, an aldehyde, ammonia, and a methylating agent could be employed to construct the 1,2-dimethylimidazole core, which is then coupled to a protected phenol derivative.
Purification would typically involve chromatographic techniques such as column chromatography on silica gel, with an eluent system optimized based on the polarity of the compound and any impurities. Recrystallization from a suitable solvent system could be employed for final purification. The choice of solvents for both reaction and purification provides qualitative insights into the compound's solubility characteristics.
Conclusion
References
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC. Available at: [Link]
-
Comparative Physicochemical and Biochemical Characterization of Small-Molecule Glucosides | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]
-
Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library - PMC. Available at: [Link]
-
Characterization of Physicochemical Properties - Pace Analytical. Available at: [Link]
-
Synthesis, antioxidant activity, antimicrobial efficacy and molecular docking studies of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol and its transition metal complexes - PMC. Available at: [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 4-(1,2-Dimethyl-1H-imidazol-4-yl)phenol - CS-0675913, CAS [[2159747-47-2]] | BIOZOL [biozol.de]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pacelabs.com [pacelabs.com]
